molecular formula C12H19NO3 B12766404 3S2S6G2Vbj CAS No. 76124-12-4

3S2S6G2Vbj

Cat. No.: B12766404
CAS No.: 76124-12-4
M. Wt: 225.28 g/mol
InChI Key: JAIPYOTXVGSAEO-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with methylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): Shares structural similarities but differs in its pharmacological profile.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom, leading to different chemical properties .

Uniqueness

N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: is unique due to its specific hydroxylation pattern and the presence of both methoxy and dimethyl groups.

Properties

CAS No.

76124-12-4

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-[(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C12H19NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,9,13-14H,6H2,1-4H3/t9-/m0/s1

InChI Key

JAIPYOTXVGSAEO-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C[C@H](C)NO)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)NO)OC

Origin of Product

United States

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